2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol
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Overview
Description
2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound with a complex structure that includes a benzimidazole ring substituted with a 2,6-dichlorobenzyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol typically involves the following steps:
Formation of 2,6-dichlorobenzyl chloride: This can be achieved by chlorinating benzyl alcohol using thionyl chloride or phosphorus pentachloride.
Synthesis of 1-(2,6-dichlorobenzyl)-1H-benzimidazole: This step involves the reaction of 2,6-dichlorobenzyl chloride with o-phenylenediamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Addition of ethanol moiety: The final step involves the reaction of 1-(2,6-dichlorobenzyl)-1H-benzimidazole with ethylene oxide or ethylene glycol under basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The chlorine atoms on the benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]acetaldehyde or 2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]acetic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Properties
IUPAC Name |
2-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-12-4-3-5-13(18)11(12)10-20-15-7-2-1-6-14(15)19-16(20)8-9-21/h1-7,21H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYVKCSVZKSQJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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